Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-
Overview
Description
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized via structural modifications of tazemetostat . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides, which were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of “Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-” is complex, with a bromomethyl group attached to the 6th carbon, a chloro group attached to the 2nd carbon, a methyl group attached to the 7th carbon, and a morpholinyl group attached to the 4th carbon of the thieno[3,2-d]pyrimidine ring.Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Additionally, the reaction of β-keto amide derivatives with potassium carbonate in ethanol or in ethylene glycol can afford thieno[3,4-b]pyridine derivatives .Scientific Research Applications
Antimicrobial Agents
This compound has been used in the synthesis of new thienopyrimidine derivatives with potential as antimicrobial agents .
Cancer Research
Derivatives of this compound have shown promise in cancer research, particularly in the design and synthesis of novel compounds with cytotoxic activity against cancer cell lines .
Neurotoxicity Studies
A newly synthesized derivative has been investigated for its neurotoxic potentials, which could be significant for studies related to brain health and disorders .
Synthesis Methods
Research has been conducted on the synthesis methods of this compound, which is crucial for its application in various fields .
Structural Analysis
The structure of derivatives of this compound has been analyzed using techniques like single-crystal X-ray diffraction and density functional theory (DFT), which are important for understanding its properties and potential applications .
Drug Discovery
This compound has been involved in the discovery and optimization of new drugs, particularly those that can penetrate the brain and affect central and peripheral biology .
Future Directions
Thienopyrimidine derivatives, including “Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-”, hold a unique place in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry and have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on the development of more potent thienopyrimidine derivatives with improved selectivity, efficiency, and safety as anticancer medicines .
properties
IUPAC Name |
4-[6-(bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3OS/c1-7-8(6-13)19-10-9(7)15-12(14)16-11(10)17-2-4-18-5-3-17/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFGCCALLEYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145376 | |
Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)- | |
CAS RN |
1032758-45-4 | |
Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032758-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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